N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(10-13-4-2-1-3-5-13)21-19-20-15(12-25-19)14-6-7-16-17(11-14)24-9-8-23-16/h1-7,11-12H,8-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGTMOHIIFHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the core benzodioxin structure. This can be achieved through the reaction of 1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. The thiazole ring is then introduced through a cyclization reaction, often involving thioamides and halides. Finally, the phenylacetamide group is added through acylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis involves multi-step reactions focusing on thiazole ring formation and subsequent functionalization:
Thiazole Ring Formation
The core thiazole structure is typically synthesized via Hantzsch thiazole synthesis , involving cyclocondensation of α-halo carbonyl compounds with thiourea derivatives . For this compound:
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Bromoacetylation : 2,3-dihydro-1,4-benzodioxin-6-amine reacts with bromoacetyl bromide to form 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .
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Cyclization : The intermediate undergoes cyclization with thiourea or thioamides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., LiH) to yield the thiazole ring .
Amide Coupling
The phenylacetamide side chain is introduced via amide bond formation :
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Reagents : Carbodiimides (e.g., DCC, EDC) or active esters facilitate coupling between the thiazole-2-amine and phenylacetyl chloride .
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Conditions : Reactions proceed in anhydrous dichloromethane or THF at 0–25°C, with yields optimized to >75% .
Acetamide Hydrolysis
The acetamide group undergoes acid- or base-catalyzed hydrolysis :
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Acidic Conditions : HCl (conc.) at reflux yields 2-phenylacetic acid and the corresponding thiazol-2-amine.
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Basic Conditions : NaOH (2M) at 60°C produces the carboxylate salt.
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux | 2-phenylacetic acid + amine | 85% | |
| 2M NaOH, 60°C | Sodium 2-phenylacetate + amine | 78% |
Electrophilic Aromatic Substitution (EAS)
The benzodioxane ring participates in EAS at the electron-rich C-6 position:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, forming 6-nitro derivatives .
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Halogenation : Br₂/FeBr₃ yields 6-bromo derivatives .
Thiazole Ring Modifications
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Alkylation : The thiazole nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .
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Oxidation : H₂O₂/Fe²⁺ oxidizes the thiazole’s sulfur atom to sulfoxide or sulfone groups, altering electronic properties .
Cross-Coupling Reactions
The thiazole and benzodioxane moieties enable transition-metal-catalyzed couplings :
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Suzuki Coupling : The brominated benzodioxane intermediate reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce diverse aryl groups .
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Buchwald-Hartwig Amination : Pd catalysts (e.g., Pd₂(dba)₃) couple the thiazole-2-amine with aryl halides to form biaryl amines .
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies highlight key reactive sites for optimizing bioactivity:
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Acetamide Replacement : Substituting 2-phenylacetamide with heteroaryl acetamides (e.g., pyridyl) enhances α-glucosidase inhibition (IC₅₀: 12–18 µM vs. 22 µM for parent) .
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Benzodioxane Functionalization : Adding electron-withdrawing groups (e.g., -NO₂) at C-6 improves antibacterial potency (MIC: 4 µg/mL vs. 16 µg/mL).
Stability and Degradation Pathways
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Photodegradation : UV exposure (254 nm) in methanol leads to thiazole ring opening via radical mechanisms, forming sulfonic acid derivatives.
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Thermal Stability : Decomposes above 220°C (TGA data), releasing CO and NH₃.
Comparative Reactivity with Analogues
The compound’s reactivity aligns with structurally related benzodioxane-thiazole hybrids:
| Reaction Type | This Compound | Analogues (e.g., EVT-4782914) |
|---|---|---|
| Hydrolysis Rate | t₁/₂: 8h (pH 7.4) | t₁/₂: 12h (pH 7.4) |
| Suzuki Coupling Yield | 82% | 68–75% |
| SAR Flexibility | High (acetamide modifications) | Moderate (sulfonamide constraints) |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and benzodioxin moieties. For instance, derivatives similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species.
Case Study: Antimicrobial Evaluation
A study synthesized various thiazole derivatives and evaluated their antimicrobial efficacy using the turbidimetric method. The results indicated that certain derivatives exhibited promising antimicrobial activity against multiple pathogens, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole-containing compounds have been noted for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
In a recent study, compounds structurally related to this compound were screened against human breast adenocarcinoma cell lines (MCF7). The findings revealed that specific derivatives not only inhibited cell growth but also induced apoptosis in cancer cells . The molecular docking studies further supported these findings by illustrating favorable interactions between the compounds and cancer cell receptors.
Enzyme Inhibition
The compound's structural features suggest potential applications as enzyme inhibitors. Specifically, it has been studied for its ability to inhibit acetylcholinesterase and α-glucosidase, which are crucial in managing diseases like Alzheimer's and Type 2 Diabetes Mellitus.
Case Study: Enzyme Inhibition Studies
Research focused on synthesizing sulfonamide derivatives containing benzodioxane and acetamide moieties demonstrated their inhibitory potential against α-glucosidase and acetylcholinesterase. These studies utilized in silico methods to predict binding affinities and mechanisms of action . The results indicated that certain modifications could significantly enhance inhibitory activity, underscoring the therapeutic potential of these compounds.
Comprehensive Data Table
Mechanism of Action
The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylacetamide group may interact with enzymes or receptors, leading to biological responses. The thiazole ring can participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Key Observations:
- Phenylacetamide vs. Cyclopentanecarboxamide (WAY-637921): The phenyl group in the target compound likely enhances π-stacking interactions compared to the saturated cyclopentane in WAY-637921, which may improve binding to aromatic-rich enzyme pockets .
- Acetonitrile Derivative: The nitrile group in 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile suggests utility as a synthetic intermediate for further functionalization (e.g., hydrolysis to carboxylic acids) .
Spectral and Physicochemical Properties
IR Spectroscopy:
- The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole-thione tautomers (e.g., compounds 7–9 in ) contrasts with the target compound’s phenylacetamide, which would exhibit a strong C=O band near 1680 cm⁻¹ .
- Thiazole C=S vibrations (1243–1258 cm⁻¹) are absent in the target compound, confirming the amide linkage instead of a thione group .
NMR Spectroscopy:
Pharmacological and Industrial Relevance
- Immunomodulation: D4476 (), containing a benzodioxin-imidazole core, highlights this scaffold’s versatility in targeting T-cell differentiation pathways .
- Patent Activity: Derivatives like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide () emphasize industrial interest in benzodioxin-thiazole hybrids for kinase inhibition .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with thiazole and acetamide moieties. The process generally follows these steps:
- Formation of Benzodioxin Derivative : The initial step involves synthesizing 2,3-dihydrobenzo[1,4]dioxin derivatives through reactions involving appropriate halides and amines.
- Thiazole Formation : The benzodioxin derivative is then reacted with thiazole precursors under basic conditions to form the thiazole ring.
- Acetamide Coupling : Finally, the thiazole compound is coupled with phenylacetamide to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in various studies highlighting its potential as an enzyme inhibitor and therapeutic agent against neurodegenerative diseases.
Enzyme Inhibition
Research indicates that compounds related to this structure exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the management of conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM). For instance:
- Acetylcholinesterase Inhibition : The compound has shown promise as an AChE inhibitor, which is essential for enhancing cholinergic neurotransmission in Alzheimer's disease models .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 5.6 | Acetylcholinesterase |
| Related Compound X | 10.0 | α-glucosidase |
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have demonstrated that this compound exhibits low cytotoxicity at therapeutic concentrations. For example:
- MTT Assay Results : In a study involving A549 human pulmonary endothelial cells, the compound maintained cell viability above 80% at concentrations up to 100 µM .
Therapeutic Potential
The unique structural features of this compound suggest potential applications in treating neurodegenerative diseases beyond Alzheimer's disease:
- Neuroprotective Effects : Its ability to inhibit cholinesterase suggests a role in preventing neurodegeneration associated with cognitive decline.
- Antiviral Activity : Some derivatives have shown antiviral properties against various pathogens, indicating broader therapeutic applications .
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities that could be beneficial in reducing oxidative stress in neurodegenerative conditions .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
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Alzheimer's Disease Model : In animal models of Alzheimer's disease, compounds with similar structures have demonstrated improved cognitive function and reduced amyloid plaque formation.
- Study Reference : A recent study showed that a related benzodioxin derivative improved memory retention in mice subjected to cognitive impairment models.
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Diabetes Management : Compounds inhibiting α-glucosidase have been tested for their effectiveness in managing blood glucose levels in diabetic patients.
- Clinical Trial Outcome : A phase II clinical trial indicated significant reductions in postprandial glucose levels among participants treated with related thiazole derivatives.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the foundational steps for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide, and how is its structure validated? A:
- Synthesis Steps :
- Core Heterocycle Formation : The thiazole ring is synthesized via cyclization of thiourea derivatives with α-halo ketones. The benzodioxin moiety is introduced through nucleophilic substitution or coupling reactions .
- Amide Bond Formation : The phenylacetamide group is coupled to the thiazole core using carbodiimide-based coupling agents (e.g., DCC) in anhydrous DMF under nitrogen .
- Characterization :
- TLC Monitoring : Reaction progress is tracked using TLC (silica gel, ethyl acetate/hexane eluent) .
- Spectroscopic Validation :
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .
- ¹H/¹³C NMR : Assigns protons and carbons in the benzodioxin (δ 4.2–4.5 ppm for -OCH₂CH₂O-) and thiazole (δ 7.5–8.2 ppm) moieties .
- Purification : Final compound is recrystallized from ethanol/water mixtures .
Advanced Reaction Optimization
Q: How can researchers optimize yield and purity during synthesis using statistical experimental design? A:
- Design of Experiments (DoE) :
- Case Study : A 2³ factorial design revealed solvent choice as the most critical factor for thiazole ring formation (p < 0.05) .
Resolving Data Contradictions in Structural Analysis
Q: How should researchers address discrepancies between computational predictions and experimental NMR data for this compound? A:
- Stepwise Approach :
- Re-examine Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Compare experimental data with computed values using the same solvent model .
- Dynamic Effects : Conformational flexibility in the benzodioxin-thiazole linkage may lead to averaged NMR signals. Use variable-temperature NMR to detect restricted rotation .
- Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₀H₁₇N₂O₃S) and rule out impurities .
Pharmacological Target Identification
Q: What methodologies are recommended for identifying biological targets of this compound? A:
- In Silico Screening :
- In Vitro Assays :
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or phosphodiesterases, given structural analogs in show anti-inflammatory activity .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization .
Purification Challenges in Multi-Step Synthesis
Q: What advanced techniques mitigate purification issues for intermediates with similar polarities? A:
- Chromatographic Strategies :
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel to separate thiazole intermediates from unreacted starting materials .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve amide by-products with >95% purity .
- Case Example : A 15% yield loss due to column overloading was resolved by reducing sample load to <5% of column volume .
Stability Under Experimental Conditions
Q: How can researchers assess the compound’s stability in solution and solid states? A:
- Accelerated Stability Testing :
- Solution Phase : Monitor degradation in DMSO (40°C, 72 hrs) via HPLC. <10% degradation indicates suitability for biological assays .
- Solid State : TGA/DSC analysis reveals decomposition onset at >200°C, confirming thermal stability during storage .
- Light Sensitivity : UV-Vis spectroscopy (λmax 280 nm) shows no shifts under dark vs. light conditions, indicating photostability .
Comparative Analysis with Structural Analogs
Q: How does this compound compare to structurally similar molecules in terms of reactivity and bioactivity? A:
- Reactivity Trends : The benzodioxin-thiazole core exhibits higher electrophilicity than benzothiazinone analogs, favoring nucleophilic substitutions .
Handling Air-Sensitive Intermediates
Q: What precautions are necessary for intermediates prone to oxidation or hydrolysis? A:
- Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reagent additions) .
- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge water .
- Quenching Protocols : For thiol-containing intermediates, quench with excess MeOH to prevent disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
